![molecular formula C13H11N3 B2597000 1-甲基-2-吡啶-3-基苯并咪唑 CAS No. 297149-01-0](/img/structure/B2597000.png)
1-甲基-2-吡啶-3-基苯并咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “1-Methyl-2-pyridin-3-ylbenzimidazole” was established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The molecule pyridine-3,5-bis (1-methyl-benzimidazole-2-yl), L1, was shown to form metal–organic gels (MOGs) upon reaction with CuCl2, CuBr2 or CdBr2 in alcoholic solutions .科学研究应用
合成和化学性质
- 合成方法:一项研究描述了一种通过缩合和氧化环化过程合成药理活性四氢吡啶基苯并咪唑的方法,包括 2-吡啶-3-基苯并咪唑 (Jung, Park, Lee, & Ahn, 2003)。
- 化学核酸酶活性:合成了基于苯并咪唑的 Cu(II)/Co(II) 络合物,并在各种癌细胞系中表现出显着的抗增殖作用,以及化学核酸酶活性,表明其潜在的抗癌应用 (Zhao, Yu, Zhi, Mao, Hu, & Wang, 2017)。
抗癌和生物活性
- 钌(II) 芳烃化合物:1-甲基-2-吡啶-3-基苯并咪唑的衍生物用于制备钌(II) 芳烃化合物,表现出显着的细胞毒活性,并表明生物活性的多靶点机制 (Martínez-Alonso, Busto, Jalón, Manzano, Leal, Rodríguez, García, & Espino, 2014)。
- 抗菌活性:一项关于合成 1-(吡啶-3-甲基)-2-乙基苯并咪唑的研究表明,它对特定真菌具有较高的抗真菌活性,尽管它对大肠杆菌和金黄色葡萄球菌等常见细菌的抗菌活性并不显着 (Qingling, Jie, Min, Yecheng, Mei-zhen, Chunyu, Xiaoling, & Min, 2009)。
- 潜在的抗癌剂:新型吡啶-噻唑杂合分子对各种癌细胞系表现出高抗增殖活性,表明它们作为抗癌剂的潜力 (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, Stoika, & Lesyk, 2022)。
作用机制
While the specific mechanism of action for “1-Methyl-2-pyridin-3-ylbenzimidazole” is not available, benzimidazole derivatives are known to cause degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
未来方向
Benzimidazole-1,2,3-triazole-piperazine hybrids have been synthesized and examined for their α-amylase and α-glucosidase inhibitory potential . The pharmacological profile revealed that some of these hybrids might be the possible lead compounds for the treatment of diabetes . This suggests that “1-Methyl-2-pyridin-3-ylbenzimidazole” and similar compounds could have potential applications in the development of new therapeutic agents.
属性
IUPAC Name |
1-methyl-2-pyridin-3-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHVCNAHJZPIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-pyridin-3-ylbenzimidazole |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。